2-(4-((3-(Pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)phenoxy)acetamide

Lipophilicity Computed physicochemical properties Drug-likeness

2-(4-((3-(Pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)phenoxy)acetamide (CAS 2034475-19-7, PubChem CID is a synthetic small molecule (C₁₇H₂₀N₄O₅S, MW 392.43 g/mol) belonging to the aryl sulfonamide-piperidine-phenoxyacetamide class. Its architecture comprises a pyrazin-2-yloxy substituent at the piperidine 3-position, linked through a sulfonyl bridge to a phenoxyacetamide terminus.

Molecular Formula C17H20N4O5S
Molecular Weight 392.43
CAS No. 2034475-19-7
Cat. No. B2942592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-((3-(Pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)phenoxy)acetamide
CAS2034475-19-7
Molecular FormulaC17H20N4O5S
Molecular Weight392.43
Structural Identifiers
SMILESC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)N)OC3=NC=CN=C3
InChIInChI=1S/C17H20N4O5S/c18-16(22)12-25-13-3-5-15(6-4-13)27(23,24)21-9-1-2-14(11-21)26-17-10-19-7-8-20-17/h3-8,10,14H,1-2,9,11-12H2,(H2,18,22)
InChIKeyDPOQYESTHIXODQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-((3-(Pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)phenoxy)acetamide (CAS 2034475-19-7) Procurement-Grade Overview for Medicinal Chemistry and Screening


2-(4-((3-(Pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)phenoxy)acetamide (CAS 2034475-19-7, PubChem CID 91627950) is a synthetic small molecule (C₁₇H₂₀N₄O₅S, MW 392.43 g/mol) belonging to the aryl sulfonamide-piperidine-phenoxyacetamide class [1]. Its architecture comprises a pyrazin-2-yloxy substituent at the piperidine 3-position, linked through a sulfonyl bridge to a phenoxyacetamide terminus. The compound contains one undefined stereocenter at the piperidine 3-position, one hydrogen bond donor, and eight hydrogen bond acceptors [1]. It is catalogued within the AKOS screening library (AKOS025320590) and is supplied primarily as a research-grade tool compound for early-stage drug discovery, with standard purity specifications of 95% [1].

Why Pyrazine, Pyrimidine, and Pyrrolidine Analogs of 2-(4-((3-(Pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)phenoxy)acetamide Cannot Be Interchanged Without Quantitative Justification


Close-in analogs of this compound—differing only in the heterocyclic oxy-substituent (pyrazine → pyrimidine) or ring size (piperidine → pyrrolidine)—exhibit measurably distinct computed physicochemical properties that preclude generic substitution. The pyrazine-bearing target compound has a computed XLogP3 of 0.4, while the pyrimidine analog (CAS 2034325-99-8) has an XLogP3 of 0.8, representing a 2-fold difference in predicted lipophilicity that can shift membrane permeability, solubility, and off-target binding profiles [1][2]. Furthermore, the pyrazine ring positions its two nitrogen atoms in a 1,4-relationship (para), whereas pyrimidine positions them in a 1,3-relationship (meta), altering hydrogen-bond acceptor geometry and molecular recognition patterns . The piperidine ring contains an undefined stereocenter at the 3-position, meaning enantiomeric or diastereomeric mixtures may exhibit divergent target engagement relative to the achiral pyrrolidine analog. These structural distinctions carry class-level precedent: pyrazine-containing sulfonamides are established kinase inhibitor pharmacophores, while the phenoxyacetamide-sulfonamide scaffold has demonstrated enzyme inhibition across diverse targets [3].

Quantitative Differential Evidence for 2-(4-((3-(Pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)phenoxy)acetamide Versus Closest Analogs


Lipophilicity (XLogP3) Head-to-Head: Pyrazine vs. Pyrimidine Heterocycle Differentiation

The target compound (pyrazin-2-yloxy substituent) has a computed XLogP3 of 0.4, compared to 0.8 for the direct pyrimidine analog (2-(4-((3-(pyrimidin-2-yloxy)piperidin-1-yl)sulfonyl)phenoxy)acetamide, CAS 2034325-99-8), both calculated using the same XLogP3 3.0 algorithm in PubChem [1][2]. This 0.4 log unit difference represents a ~2.5-fold difference in predicted partition coefficient, relevant for passive membrane permeability and aqueous solubility considerations.

Lipophilicity Computed physicochemical properties Drug-likeness

Hydrogen Bond Acceptor Geometry: 1,4-Diazine (Pyrazine) vs. 1,3-Diazine (Pyrimidine) Recognition Differences

The pyrazine ring presents its two nitrogen atoms in a 1,4-relationship (para orientation), while the pyrimidine ring presents nitrogens in a 1,3-relationship (meta orientation). This geometric distinction determines the spatial positioning of hydrogen bond acceptor sites. In kinase inhibitor pharmacophores, pyrazine-based scaffolds are recognized for their ability to engage the kinase hinge region through bidentate hydrogen bonding via the 1,4-nitrogen arrangement, a binding mode documented across multiple clinical-stage pyrazine kinase inhibitors . The pyrimidine analog, with its 1,3-nitrogen geometry, engages hinge residues with a different angular approach, potentially altering kinase selectivity profiles.

Hydrogen bonding Molecular recognition Heterocycle design

Ring-Size Differentiation: Piperidine (6-Membered) vs. Pyrrolidine (5-Membered) Sulfonamide Core

The target compound employs a piperidine ring (6-membered) bearing the pyrazin-2-yloxy group at the 3-position, whereas the closest ring-size analog uses a pyrrolidine ring (5-membered, e.g., 2-(4-((3-(pyrazin-2-yloxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide). The piperidine ring introduces an additional methylene unit, extending the spatial reach between the sulfonamide nitrogen and the pyrazinyloxy substituent. This alters the vector angle of the pyrazine group relative to the sulfonyl-phenoxyacetamide core. The piperidine 3-position also constitutes an undefined stereocenter, absent in the pyrrolidine analog where the 3-position substitution is achiral unless otherwise constrained [1].

Conformational flexibility Ring size Structure-activity relationship

Phenoxyacetamide-Sulfonamide Scaffold: Class-Level Enzyme Inhibition Precedent

The α-phenoxy-N-sulfonylphenyl acetamide scaffold, which forms the core of the target compound, has demonstrated validated enzyme inhibition in the primary literature. In a study of T. brucei LeuRS inhibitors, the most potent compound (28g) in this chemotype achieved an IC₅₀ of 0.70 μM, representing a 250-fold improvement over the starting hit [1]. Separately, phenoxyacetamide derivatives have shown apoptotic induction against HepG2 liver cancer cells through PARP-1 inhibition [2]. While these data are not from the target compound itself, they establish the scaffold as capable of engaging specific enzyme targets at micromolar potency.

Enzyme inhibition Leucyl-tRNA synthetase Scaffold precedence

Data Transparency: Confirmed Absence of Target-Specific Bioactivity Data in Public Repositories

A systematic search of PubChem BioActivity, ChEMBL, BindingDB, and PubMed as of May 2026 confirms that no quantitative biological activity data (IC₅₀, Kᵢ, Kd, EC₅₀, % inhibition at defined concentration, or phenotypic readout) exists for 2-(4-((3-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)phenoxy)acetamide (CAS 2034475-19-7) [1]. The compound is indexed in PubChem (CID 91627950) with computed descriptors only and appears in the AKOS screening collection (AKOS025320590) without associated bioassay results. Procurement decisions must therefore rely on the structural and physicochemical differentiation evidence presented above, combined with the user's own target-specific screening data.

Data availability Screening compound Procurement diligence

Pyrazine Scaffold in Kinase Drug Discovery: Class-Level Clinical Validation

Pyrazine-based small molecules have achieved clinical validation as kinase inhibitors, with multiple compounds demonstrating oral activity across immunological and oncological indications. A comprehensive patent and literature review (2019–2023) documents that pyrazine-containing kinase inhibitors exhibit good clinical activity with manageable toxicity in relapse-resistant malignancies, and all reported pyrazine-based kinase inhibitors in clinical development are orally bioavailable . The target compound's pyrazin-2-yloxy substituent positions the pyrazine nitrogen atoms for potential hinge-region hydrogen bonding, consistent with this validated pharmacophore strategy. This class-level precedent is absent for non-pyrazine heterocyclic analogs such as pyridine or pyrimidine variants of the same sulfonamide-piperidine-phenoxyacetamide scaffold.

Kinase inhibition Pyrazine pharmacophore Clinical precedent

Application Scenarios for 2-(4-((3-(Pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)phenoxy)acetamide Based on Differentiated Evidence


Kinase-Focused High-Throughput Screening Where Pyrazine Hinge-Binder Privilege Is Desired

This compound is best deployed in kinase inhibitor screening libraries where the pyrazine heterocycle's established hinge-binding pharmacophore is sought . Its XLogP3 of 0.4 provides favorable aqueous solubility compared to the more lipophilic pyrimidine analog (XLogP3 0.8) [1][2], reducing the risk of aggregation-based false positives in biochemical kinase assays. The piperidine 3-position stereocenter offers an additional vector for downstream chiral resolution and SAR exploration.

Structure-Activity Relationship (SAR) Exploration of Sulfonamide-Phenoxyacetamide Enzyme Inhibitors

The phenoxyacetamide-sulfonamide scaffold has demonstrated tractable enzyme inhibition in published studies (e.g., T. brucei LeuRS IC₅₀ 0.70 μM for compound 28g) [3]. This compound provides the pyrazine-substituted piperidine variant of this scaffold, enabling systematic SAR studies across heterocycle type (pyrazine vs. pyrimidine vs. pyridine) and ring size (piperidine vs. pyrrolidine) to map pharmacophoric requirements for target engagement [1][2].

Analytical Reference Standard for LC-MS Method Development and Metabolite Identification

With a molecular formula of C₁₇H₂₀N₄O₅S, an exact mass of 392.11544 Da, and a well-defined InChIKey (DPOQYESTHIXODQ-UHFFFAOYSA-N) [1], this compound is suitable as an analytical reference standard for developing liquid chromatography-mass spectrometry (LC-MS) methods. Its computed XLogP3 of 0.4 predicts reasonable reversed-phase retention, enabling robust method development for purity assessment and metabolite profiling workflows.

Computational Chemistry and Docking Studies Leveraging Pyrazine 1,4-Diazine Geometry

The pyrazine ring's 1,4-nitrogen arrangement provides a geometrically distinct hydrogen-bonding vector compared to 1,3-diazine (pyrimidine) or mononitrogen (pyridine) heterocycles . This compound is therefore a valuable test case for computational docking studies investigating hinge-region binding modes in kinases or other ATP-binding proteins, where the spatial positioning of hydrogen bond acceptors is a critical determinant of predicted binding poses and virtual screening enrichment.

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